molecular formula C25H20N4O2 B14964259 N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B14964259
M. Wt: 408.5 g/mol
InChI Key: UTDLTTNSZYKTNX-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound belonging to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired pyrazoloquinoline structure with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .

Scientific Research Applications

N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide stands out due to its unique structure, which combines the properties of both quinoline and pyrazole derivatives.

Properties

Molecular Formula

C25H20N4O2

Molecular Weight

408.5 g/mol

IUPAC Name

N-benzyl-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C25H20N4O2/c1-16-7-10-19(11-8-16)29-25(31)21-15-26-22-12-9-18(13-20(22)23(21)28-29)24(30)27-14-17-5-3-2-4-6-17/h2-13,15,28H,14H2,1H3,(H,27,30)

InChI Key

UTDLTTNSZYKTNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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